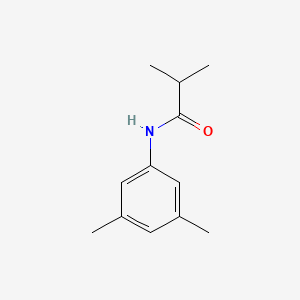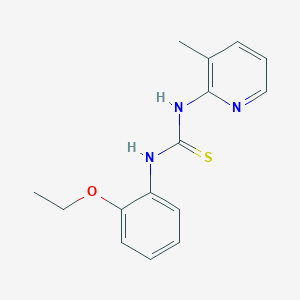
N-(3,5-dimethylphenyl)-2-methylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3,5-dimethylphenyl)-2-methylpropanamide” is not explicitly provided in the available resources . However, similar compounds like “N-(3,5-Dimethylphenyl)acetamide” and “N-(3,5-Dimethylphenyl)alanine” have been analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,5-dimethylphenyl)-2-methylpropanamide” are not explicitly mentioned in the available resources .
Scientific Research Applications
Discovery and Anticonvulsant Activity of N-(3,5-dimethylphenyl)-2-methylpropanamide
Research indicates that N-(3,5-dimethylphenyl)-2-methylpropanamide derivatives exhibit significant anticonvulsant properties in various animal models. One such compound, after oral administration, antagonized maximal electroshock-induced seizures in mice effectively. Moreover, certain derivatives demonstrated potent sedative effects, significantly increasing hexobarbital-induced sleeping time in mice, marking them as some of the most potent potentiators of hexobarbital-induced sleeping time known (Robertson et al., 1987).
Use as a Chiral Organocatalyst
Butanamide, N‐(3,5‐dimethylphenyl)-2-(formylmethylamino)-3-methyl-, (2S)‐
N-(3,5-dimethylphenyl)-2-methylpropanamide derivatives, specifically the compound cited, is recognized as a chiral organocatalyst utilized in the asymmetric reduction of prochiral N-aryl ketimines. It's notable for its efficiency and the ability to undergo synthesis from commercially available precursors with a good overall yield. This utility is crucial in the creation of enantiomerically pure compounds, essential in various fields of chemical research (Noshi, 2014).
Pesticide Formulation and Analysis
Amitraz
In the context of pesticides, N-(3,5-dimethylphenyl)-2-methylpropanamide structures have been studied. The compound Amitraz (a formamidine pesticide) exhibits a specific conformation and crystal structure that lends to its effectiveness. The structure is stabilized by various intermolecular interactions, including hydrogen bonds and π–π interactions, forming one-dimensional chains. This structural integrity is vital for its pesticidal activity (Lee et al., 2013).
Antifungal Activity
Dimethylated Trifluoroatrolactamide Derivatives
Derivatives of N-(3,5-dimethylphenyl)-2-methylpropanamide, specifically dimethylated trifluoroatrolactamide, have been synthesized and characterized, revealing moderate antifungal activity. This indicates the potential use of these compounds in combating fungal infections or in the development of antifungal agents (Yang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)12(14)13-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKPRMEOCIUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)

![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
